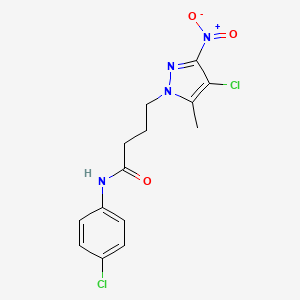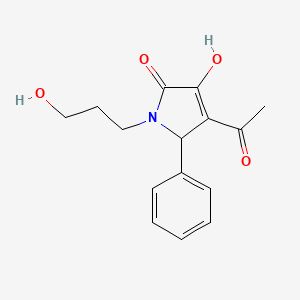![molecular formula C18H20Cl2O3 B5204617 1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene](/img/structure/B5204617.png)
1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene, commonly known as metoprolol, is a beta-blocker medication that is used to treat various cardiovascular conditions. It is a selective beta-1 receptor blocker and is widely prescribed due to its efficacy and safety profile.
作用机制
Metoprolol selectively blocks beta-1 adrenergic receptors, which are primarily found in the heart. By blocking these receptors, metoprolol reduces the heart rate and force of contraction, leading to a decrease in cardiac output and blood pressure. This results in a decrease in the workload of the heart, which can be beneficial in the treatment of various cardiovascular conditions.
Biochemical and Physiological Effects:
Metoprolol has been shown to have a number of biochemical and physiological effects. These include a decrease in heart rate and blood pressure, a reduction in myocardial oxygen demand, and an increase in exercise tolerance. In addition, metoprolol has been shown to have anti-arrhythmic effects and to reduce the risk of sudden cardiac death.
实验室实验的优点和局限性
Metoprolol has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for investigating cardiovascular physiology. In addition, it is relatively safe and well-tolerated, making it suitable for use in animal experiments. However, metoprolol also has some limitations. It is a highly specific drug, meaning that it may not be suitable for investigating other physiological systems. In addition, it may have off-target effects that could confound experimental results.
未来方向
There are several future directions for research on metoprolol. One area of interest is the potential use of metoprolol in the prevention of migraine headaches. Another area of interest is the potential use of metoprolol in the treatment of anxiety disorders. Additionally, there is ongoing research into the effects of metoprolol on exercise performance and the potential use of metoprolol in the prevention of sudden cardiac death. Finally, there is ongoing research into the development of new beta-blocker medications with improved efficacy and safety profiles.
Conclusion:
In conclusion, metoprolol is a well-established beta-blocker medication that is widely used in the treatment of various cardiovascular conditions. It has a known mechanism of action and has been extensively studied for its effects on cardiovascular physiology. While it has several advantages for use in lab experiments, it also has some limitations. Future research directions include investigating its potential use in the prevention of migraine headaches and anxiety disorders, as well as the development of new beta-blocker medications with improved efficacy and safety profiles.
合成方法
Metoprolol can be synthesized by reacting 3-(2-methoxy-4-methylphenoxy)propanol with 1,3-dichloro-5-methylbenzene in the presence of a base such as potassium carbonate. The reaction proceeds through an etherification reaction, followed by a chlorination reaction to give the final product.
科学研究应用
Metoprolol has been extensively studied for its use in the treatment of various cardiovascular conditions such as hypertension, angina, heart failure, and arrhythmias. It has also been studied for its potential use in the prevention of migraine headaches. In addition, metoprolol has been investigated for its effects on exercise performance and its potential use in the treatment of anxiety disorders.
属性
IUPAC Name |
1,3-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O3/c1-12-5-6-16(17(11-12)21-3)22-7-4-8-23-18-14(19)9-13(2)10-15(18)20/h5-6,9-11H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYRQEKAATVXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-5-methylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)






![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5204583.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N-phenylbenzamide](/img/structure/B5204592.png)
![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl propylcarbamate](/img/structure/B5204596.png)

![ethyl 5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5204604.png)
![2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B5204619.png)